
N-cyclopropyl-2-methyl-N-(thiophen-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-methyl-N-(thiophen-3-ylmethyl)benzamide, also known as CTB, is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits. CTB belongs to the class of benzamide compounds that act as selective dopamine D3 receptor antagonists. The compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
科学的研究の応用
Synthesis and Chemical Properties
Synthetic Methods and Applications : Research into related thiophene and benzamide derivatives highlights advanced synthetic methods that could be applicable to N-cyclopropyl-2-methyl-N-(thiophen-3-ylmethyl)benzamide. For instance, the copper-catalyzed intramolecular cyclization process is employed for synthesizing N-benzothiazol-2-yl-amides, offering insights into potential synthetic pathways that might be adapted for creating structurally related compounds with enhanced yields and under mild conditions (Wang et al., 2008).
Anticancer Activity : A series of substituted benzamides, sharing the benzamide moiety with the compound of interest, were synthesized and evaluated for anticancer activity against various cancer cell lines. These studies indicate the potential of structurally similar compounds to act as lead structures for developing new anticancer agents (Ravinaik et al., 2021).
Mechanistic Insights and Biological Activities
Histone Deacetylase Inhibition : The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide highlight the compound's role as an isotype-selective histone deacetylase (HDAC) inhibitor, providing a glimpse into how similar compounds could modulate epigenetic markers with implications for cancer treatment (Zhou et al., 2008).
Antipathogenic Activity : Thiourea derivatives, which could be structurally related to this compound, have been synthesized and demonstrated significant antipathogenic activity against bacterial strains. This suggests potential applications in developing novel antimicrobial agents with specific antibiofilm properties (Limban et al., 2011).
特性
IUPAC Name |
N-cyclopropyl-2-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-4-2-3-5-15(12)16(18)17(14-6-7-14)10-13-8-9-19-11-13/h2-5,8-9,11,14H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOQLZRVXBUMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744412.png)
![2-chloro-N-{[(2,2,2-trifluoroethyl)amino]carbonyl}acetamide](/img/structure/B2744413.png)
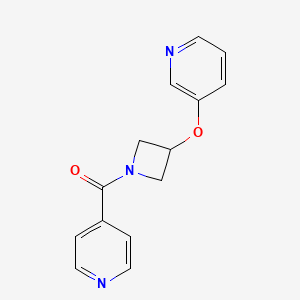
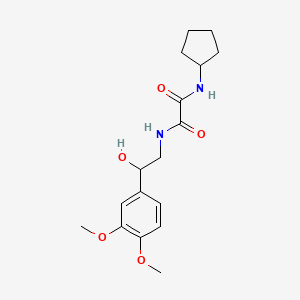
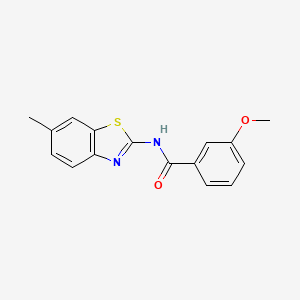
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate](/img/structure/B2744420.png)

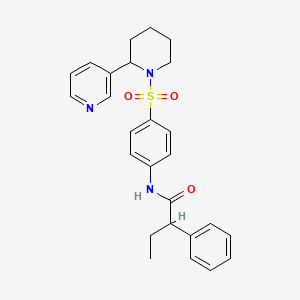
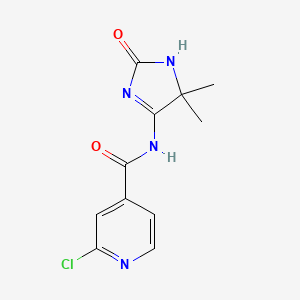
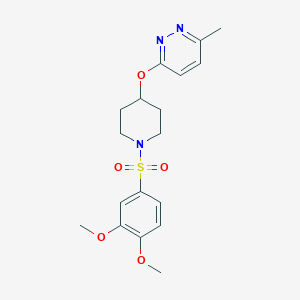
![Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride](/img/structure/B2744429.png)
![N-(benzo[d]thiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2744432.png)
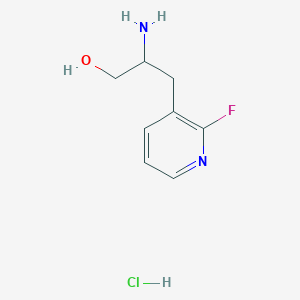
![2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2744434.png)
